tert-butyl N-[2-amino-1-(3-chlorophenyl)ethyl]carbamate hydrochloride
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Overview
Description
tert-butyl N-[2-amino-1-(3-chlorophenyl)ethyl]carbamate hydrochloride is a chemical compound with the molecular formula C13H20Cl2N2O2 and a molecular weight of 307.22 . This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[2-amino-1-(3-chlorophenyl)ethyl]carbamate hydrochloride typically involves the reaction of tert-butyl carbamate with 2-amino-1-(3-chlorophenyl)ethanol in the presence of hydrochloric acid . The reaction conditions often include controlled temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and cost-effectiveness. This includes the use of automated reactors and continuous flow systems to maintain consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-[2-amino-1-(3-chlorophenyl)ethyl]carbamate hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic substitution where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride.
Substitution Reagents: Halides, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
tert-butyl N-[2-amino-1-(3-chlorophenyl)ethyl]carbamate hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-butyl N-[2-amino-1-(3-chlorophenyl)ethyl]carbamate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- tert-butyl N-(2-aminoethyl)carbamate
- tert-butyl N-(2-amino-1-phenylethyl)carbamate
- tert-butyl N-(2-amino-1-(4-chlorophenyl)ethyl)carbamate
Uniqueness
tert-butyl N-[2-amino-1-(3-chlorophenyl)ethyl]carbamate hydrochloride is unique due to the presence of the 3-chlorophenyl group, which imparts specific chemical and biological properties. This structural feature distinguishes it from other similar compounds and contributes to its specific applications and effects .
Properties
CAS No. |
2648962-93-8 |
---|---|
Molecular Formula |
C13H20Cl2N2O2 |
Molecular Weight |
307.2 |
Purity |
95 |
Origin of Product |
United States |
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